5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[(4-chlorobenzoyl)amino]-2-ethoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO4S/c1-2-22-13-8-7-12(9-14(13)23(17,20)21)18-15(19)10-3-5-11(16)6-4-10/h3-9H,2H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDRDPBHLIDKQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373876 | |

| Record name | 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680617-88-3 | |

| Record name | 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 680617-88-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride CAS number

An In-Depth Technical Guide to 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

Abstract

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate in the synthesis of complex organic molecules. We will delve into its chemical identity, structural properties, plausible synthetic routes, and critical applications in pharmaceutical and agrochemical research. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its reactivity, handling, and utility as a versatile building block.

Compound Identification and Physicochemical Properties

This compound is a multi-functionalized aromatic compound. Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number: 680617-88-3 .[1][2] The molecule's architecture, featuring a reactive sulfonyl chloride group, an amide linkage, and an ethoxy ether group, makes it a valuable and versatile reagent in medicinal chemistry.

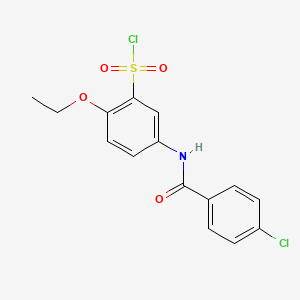

Below is a diagrammatic representation of the compound's identity.

Caption: Core Identification of the Target Compound.

The key physicochemical properties are summarized in the table below for quick reference. These properties are critical for designing experimental conditions, ensuring proper storage, and planning purification strategies.

| Property | Value | Source(s) |

| CAS Number | 680617-88-3 | [1][2] |

| Molecular Formula | C₁₅H₁₃Cl₂NO₄S | [2] |

| Molecular Weight | 374.24 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95-96% (HPLC) | [1][3] |

| Storage Conditions | Inert atmosphere, room temperature | [1][2] |

| Synonym(s) | 5-[(4-chlorobenzoyl)amino]-2-ethoxybenzenesulfonyl chloride | [1] |

Synthesis Strategy: A Mechanistic Perspective

While specific proprietary synthesis methods may vary, the structure of this compound suggests a logical and common synthetic approach in organic chemistry. A plausible route involves the acylation of an appropriately substituted aniline derivative. The choice to perform chlorosulfonation before or after acylation is a key strategic decision, often dictated by the stability of intermediates and the directing effects of the substituents.

A likely pathway begins with 2-ethoxy-5-nitroaniline, which undergoes acylation with 4-chlorobenzoyl chloride. The resulting amide is then reduced to the corresponding amine, which is subsequently diazotized and subjected to a sulfochlorination reaction. An alternative, and often more direct, approach is the chlorosulfonation of N-(4-ethoxyphenyl)-4-chlorobenzamide.

The following workflow illustrates a conceptual synthetic pathway.

Caption: A plausible synthetic workflow for the target compound.

This multi-step synthesis highlights the importance of controlling reaction conditions to manage the reactivity of the functional groups and achieve a high yield of the desired product.[4]

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile intermediate.[3][5] The sulfonyl chloride moiety is a powerful electrophile, primed for reaction with a wide array of nucleophiles, particularly amines, to form stable sulfonamide linkages. This reactivity is the cornerstone of its utility in several high-value research areas.

-

Pharmaceutical Development : This compound is a key building block for creating novel therapeutic agents.[3][5] The sulfonamide group it helps to form is a well-established pharmacophore present in numerous drugs, including anti-inflammatory, anti-cancer, and analgesic agents.[3][6]

-

Agrochemical Synthesis : Its structure is also amenable to the development of new herbicides and pesticides, where the specific combination of the chlorobenzoyl and sulfonamide groups can be tailored to target biological pathways in pests or weeds.[3]

-

Bioconjugation : The reactive handle allows for the linking of biomolecules, which can enhance the specificity and efficacy of drug delivery systems.[3]

-

Material Science : It can be used in the development of advanced materials and polymers where specific functional groups are required to impart desired properties.[7][8]

The diagram below illustrates the primary reactive application of the compound.

Caption: The central role of the compound in synthesis.

Experimental Protocol: Representative Sulfonamide Synthesis

To illustrate its practical use, the following is a representative, self-validating protocol for the synthesis of a novel sulfonamide derivative. The causality behind each step is explained to provide a deeper understanding of the process.

Objective: To synthesize a novel sulfonamide by reacting this compound with a primary amine.

Materials:

-

This compound (1.0 eq)

-

Primary amine (e.g., benzylamine) (1.1 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Tertiary amine base (e.g., Triethylamine, Et₃N) (1.5 eq)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Inert Atmosphere Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere (Argon or Nitrogen).

-

Causality: The sulfonyl chloride group is moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, which is unreactive in this context.[9] An inert atmosphere prevents this side reaction.

-

-

Reagent Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM.

-

Causality: DCM is an excellent solvent for this reaction as it is aprotic and will not react with the sulfonyl chloride.

-

-

Base and Nucleophile Addition: To the stirred solution, add the tertiary amine base (1.5 eq) followed by the dropwise addition of the primary amine (1.1 eq).

-

Causality: The reaction of the sulfonyl chloride with the amine generates hydrochloric acid (HCl) as a byproduct. The tertiary amine base acts as an acid scavenger, neutralizing the HCl to prevent it from protonating the primary amine nucleophile, which would render it unreactive.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is consumed (typically 2-4 hours).

-

Causality: TLC provides a rapid and effective way to determine the completion of the reaction, preventing unnecessary reaction time and potential side product formation.

-

-

Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.

-

Causality: The bicarbonate wash removes any remaining acidic impurities. The brine wash helps to remove bulk water from the organic layer, initiating the drying process.

-

-

Drying and Filtration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Causality: Complete removal of water is essential before solvent evaporation to prevent contamination of the final product.

-

-

Purification: Purify the resulting crude solid by recrystallization or column chromatography to yield the pure sulfonamide product.

-

Causality: Purification is critical to remove unreacted starting materials and byproducts, ensuring the final compound meets the high-purity standards required for subsequent applications.

-

Safety, Handling, and Storage

Due to its chemical nature, this compound must be handled with appropriate care.

-

Hazards: The compound is classified as corrosive (GHS05 pictogram).[1] It causes severe skin burns and eye damage and may cause respiratory irritation.[9][10] Contact with water can liberate toxic gas.[10]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood.[10] Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[9]

-

Handling: Avoid breathing dust or vapors.[11] Ensure adequate ventilation.[10] Keep the compound away from water, strong bases, alcohols, and metals, as these are incompatible materials.[9][10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11] The material is moisture-sensitive and should be stored under an inert atmosphere.[9]

Conclusion

This compound (CAS 680617-88-3) is a high-value chemical intermediate with significant utility in synthetic organic chemistry. Its well-defined structure and predictable reactivity, centered on the sulfonyl chloride group, make it an essential building block for constructing complex sulfonamide-containing molecules. A thorough understanding of its properties, synthetic applications, and handling requirements is paramount for leveraging its full potential in the laboratory, particularly in the fields of pharmaceutical and agrochemical discovery.

References

-

This compound Supplier & Distributor. ProcessPointChemicals. [Link]

-

Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Semantic Scholar. [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]

- Preparation method of 5-chlorine-2-aminobenzene sulfonamide.

Sources

- 1. This compound | 680617-88-3 [sigmaaldrich.com]

- 2. 680617-88-3|this compound|BLD Pharm [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide - Google Patents [patents.google.com]

- 5. This compound Supplier & Distributor of CAS# [processpointchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, handling, and analysis of 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride (CAS No. 680617-88-3). This compound is a key intermediate in medicinal and agrochemical research, valued for its reactive sulfonyl chloride moiety that enables the synthesis of a diverse range of sulfonamide derivatives. This document is intended to serve as a vital resource for scientists and professionals engaged in drug discovery and development, offering field-proven insights and detailed methodologies to ensure the safe and effective utilization of this versatile chemical building block.

Introduction: A Versatile Synthetic Intermediate

This compound is a bifunctional organic compound featuring a sulfonyl chloride group and a chlorobenzamido moiety. This unique combination makes it a valuable reagent in the synthesis of complex molecules, particularly in the development of novel therapeutic agents and agrochemicals.[1] The sulfonyl chloride group is a highly reactive electrophile, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles to form stable sulfonamides and sulfonate esters, respectively. The chlorobenzamido and ethoxy groups on the benzene ring modulate the compound's reactivity and solubility, and can play a role in the biological activity of the final products. Its applications are primarily in pharmaceutical development, where it serves as a building block for potential anti-inflammatory, analgesic, and anti-cancer drugs.[1]

Physicochemical Properties

General and Predicted Properties

The following table summarizes the known and predicted physicochemical properties of this compound. It is crucial to note that predicted values should be considered as estimates and may differ from experimental results.

| Property | Value | Source |

| CAS Number | 680617-88-3 | |

| Molecular Formula | C₁₅H₁₃Cl₂NO₄S | [1] |

| Molecular Weight | 374.24 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Purity | ≥ 95-96% (HPLC) | [1] |

| Predicted Density | 1.5 ± 0.1 g/cm³ | |

| Predicted Boiling Point | 455.3 ± 45.0 °C at 760 mmHg | |

| Predicted Flash Point | 229.1 ± 28.7 °C | |

| Predicted Vapor Pressure | 0.0 ± 1.1 mmHg at 25°C | |

| Predicted Refractive Index | 1.611 |

Note: Predicted values are computationally generated and should be used as estimations.

Solubility Profile

While specific quantitative solubility data is not available, based on its structure and the general solubility of sulfonyl chlorides, this compound is expected to be soluble in a range of common organic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate. It is likely to have poor solubility in water and may decompose in the presence of hot water or hot alcohol.

Stability and Reactivity

As a sulfonyl chloride, this compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. This reaction is generally slow at room temperature with neutral water but is accelerated by heat and basic conditions. The stability of sulfonyl halides generally decreases in the order: fluorides > chlorides > bromides > iodides.

The primary reactivity of this compound stems from the electrophilic nature of the sulfur atom in the sulfonyl chloride group. It readily reacts with a wide array of nucleophiles. This reactivity is the cornerstone of its utility in organic synthesis.

Synthesis and Mechanism

Proposed Synthetic Workflow

The synthesis can be conceptualized in two main stages:

-

Amide Formation: Reaction of 4-amino-3-ethoxyaniline with 4-chlorobenzoyl chloride to form the N-(4-amino-2-ethoxyphenyl)-4-chlorobenzamide intermediate.

-

Chlorosulfonation: Subsequent reaction of the intermediate with a chlorosulfonating agent, such as chlorosulfonic acid, to introduce the sulfonyl chloride group.

Below is a DOT script representation of this proposed workflow.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on similar reactions. This protocol has not been experimentally validated for this specific compound and should be adapted and optimized with appropriate safety precautions.

Step 1: Synthesis of N-(4-amino-2-ethoxyphenyl)-4-chlorobenzamide

-

Dissolve 4-amino-3-ethoxyaniline (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or pyridine) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 4-chlorobenzoyl chloride (1 equivalent) in the same solvent to the cooled solution.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate amide.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

-

Carefully and slowly add the purified N-(4-amino-2-ethoxyphenyl)-4-chlorobenzamide (1 equivalent) to an excess of chlorosulfonic acid (at least 3-4 equivalents) at 0 °C. Caution: This reaction is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-3 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

The solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Dry the product under vacuum to yield this compound.

Handling, Storage, and Safety

Proper handling and storage are critical to maintain the integrity of this compound and to ensure laboratory safety.

Safety Precautions

This compound is classified as corrosive and can cause severe skin burns and eye damage. It may also be corrosive to metals. Therefore, the following safety precautions are mandatory:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, especially during reactions that may evolve gases (e.g., chlorosulfonation).

-

Moisture Sensitivity: Avoid contact with water and moisture to prevent hydrolysis and the release of corrosive hydrochloric acid.

Storage Conditions

To ensure its long-term stability, this compound should be stored under the following conditions:

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.

-

Temperature: Store at room temperature or under refrigeration (0-8 °C).[1]

-

Container: Keep in a tightly sealed, corrosion-resistant container.

The following DOT script illustrates the key safety and storage considerations.

Caption: Key safety and storage protocols.

Analytical Methodologies

To ensure the purity and identity of this compound, as well as to monitor reaction progress, several analytical techniques can be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound. A reversed-phase method is typically suitable.

Typical HPLC Conditions:

-

Column: C18, 4.6 x 250 mm, 5 µm particle size.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

Injection Volume: 5-10 µL.

-

Column Temperature: 25-30 °C.

This method should be validated for linearity, precision, accuracy, and robustness.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of the compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethoxy group (a triplet and a quartet), and the amide proton. The chemical shifts will be influenced by the various substituents on the benzene rings.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. The isotopic pattern due to the two chlorine atoms will be a characteristic feature in the mass spectrum.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. Its utility is derived from the reactive sulfonyl chloride group, which allows for the straightforward introduction of sulfonamide functionalities. A comprehensive understanding of its physicochemical properties, coupled with safe handling and appropriate analytical methodologies, is essential for its successful application in research and development. This guide provides a foundational framework for scientists and professionals to work with this compound effectively and safely.

References

- Google Patents. (2014). CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide.

- Google Patents. (1976). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

Sources

An In-Depth Technical Guide to the Structure Elucidation of 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 5-(4-chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride, a key intermediate in pharmaceutical and agrochemical synthesis.[1] The inherent reactivity of the sulfonyl chloride functional group presents unique analytical challenges.[2] This document outlines a multi-faceted analytical approach, integrating spectroscopic and crystallographic techniques to unambiguously determine its molecular structure. We will delve into the causality behind experimental choices, provide field-proven protocols, and emphasize self-validating systems to ensure data integrity. This guide is intended for researchers, scientists, and drug development professionals who require a robust and reliable methodology for characterizing this and structurally similar molecules.

Introduction: The Significance of Structural Verification

This compound (CAS No. 680617-88-3) is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of complex sulfonamides.[3] Its molecular structure, comprising a 4-chlorobenzamide, an ethoxy group, and a sulfonyl chloride moiety attached to a central benzene ring, offers multiple reaction sites for creating diverse chemical entities.[4][5] Accurate structural confirmation is paramount, as even minor impurities or isomeric variations can significantly impact the efficacy, safety, and patentability of the final active pharmaceutical ingredient (API).

The reactive nature of the sulfonyl chloride group necessitates careful selection of analytical solvents and conditions to prevent hydrolysis or derivatization during analysis.[2] This guide will address these challenges by providing detailed, validated protocols for a suite of analytical techniques, ensuring a holistic and definitive structural assignment.

Foundational Analysis: A Multi-Technique Approach

A singular analytical technique is rarely sufficient for the complete structural elucidation of a novel or complex organic molecule. A synergistic approach, leveraging the strengths of various methods, provides a self-validating system where the data from one technique corroborates the findings of another.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Formula and Isotopic Signature

Mass spectrometry (MS) is the initial and crucial step to confirm the molecular weight and elemental composition of the target compound.

Rationale: For a molecule containing two chlorine atoms, like this compound, high-resolution mass spectrometry (HRMS) is indispensable. It not only provides the exact mass to four or more decimal places, allowing for the unambiguous determination of the molecular formula (C₁₅H₁₃Cl₂NO₄S)[1], but also reveals the characteristic isotopic pattern of chlorine.

Isotopic Pattern Analysis: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[6][7] Consequently, a molecule containing two chlorine atoms will exhibit a distinctive M, M+2, and M+4 isotopic pattern in the mass spectrum. The relative intensities of these peaks will be approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms.[8]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Analysis Mode: Operate in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire data over a mass range of m/z 100-1000.

-

Data Analysis:

-

Identify the monoisotopic mass of the [M+H]⁺ ion.

-

Compare the observed isotopic pattern with the theoretical pattern for C₁₅H₁₄Cl₂NO₄S⁺.

-

Expected Data Summary:

| Ion | Calculated m/z | Observed m/z | Isotopic Peak | Expected Ratio |

| [M+H]⁺ | 374.0024 | ~374.0024 | M | 100 |

| [M+2+H]⁺ | 376.0000 | ~376.0000 | M+2 | ~65 |

| [M+4+H]⁺ | 378.0000 | ~378.0000 | M+4 | ~10 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful technique for elucidating the detailed connectivity of atoms in a molecule.[2] For this compound, ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, will provide a complete picture of the molecular skeleton.

Causality in Solvent Selection: The reactivity of the sulfonyl chloride group precludes the use of protic solvents like methanol-d₄.[2] Aprotic deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are the appropriate choice to prevent solvolysis.[2][9]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of CDCl₃ or DMSO-d₆ in a clean, dry NMR tube.[9]

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[9]

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse ('zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled ('zgpg30').

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (TMS).

Expected ¹H and ¹³C NMR Chemical Shifts:

| Functional Group | Expected ¹H δ (ppm) | Expected ¹³C δ (ppm) | Rationale |

| Ethoxy (CH₃) | 1.4 - 1.6 (t) | 13.0 - 15.0 | Aliphatic protons and carbon adjacent to CH₂. |

| Ethoxy (OCH₂) | 4.1 - 4.3 (q) | 64.0 - 66.0 | Methylene group deshielded by the adjacent oxygen atom. |

| Aromatic (C-H) | 7.0 - 8.5 (m) | 115.0 - 145.0 | Protons and carbons in the two distinct aromatic rings. |

| Amide (N-H) | 9.0 - 10.0 (s) | N/A | Labile proton, often broad, deshielded by the carbonyl group. |

| Aromatic (C-Cl) | N/A | 134.0 - 136.0 | Carbon directly attached to the electron-withdrawing chlorine.[9] |

| Aromatic (C-S) | N/A | 138.0 - 145.0 | Carbon directly attached to the strongly electron-withdrawing sulfonyl group.[9] |

| Carbonyl (C=O) | N/A | 164.0 - 167.0 | Characteristic chemical shift for an amide carbonyl carbon. |

Note: Chemical shifts are predictive and may vary based on solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups within the molecule.

Rationale: The spectrum will provide clear evidence for the amide, sulfonyl chloride, and ether functionalities. The positions of these vibrational bands are characteristic and serve as a diagnostic fingerprint for the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Expected FTIR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Amide) | 3200 - 3400 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=O (Amide I) | 1650 - 1680 | Stretching |

| N-H (Amide II) | 1510 - 1550 | Bending |

| S=O (Sulfonyl) | 1370 - 1410 (asym) | Stretching[10] |

| S=O (Sulfonyl) | 1160 - 1210 (sym) | Stretching[10] |

| C-O (Ether) | 1200 - 1270 | Stretching |

| C-Cl | 700 - 850 | Stretching |

Single-Crystal X-Ray Crystallography: The Definitive Structure

While the combination of MS, NMR, and FTIR provides compelling evidence, single-crystal X-ray crystallography offers the gold standard for unambiguous structural determination.[11] It provides the precise three-dimensional arrangement of atoms, bond lengths, and bond angles.[12][13]

Causality in Experimental Design: The primary challenge is growing a single crystal of sufficient quality.[11] This often requires screening various anhydrous solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion) under an inert atmosphere to prevent hydrolysis of the sulfonyl chloride.[2]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 磺酰氯和磺酰胺 [sigmaaldrich.com]

- 4. 680617-88-3|this compound|BLD Pharm [bldpharm.com]

- 5. This compound Supplier & Distributor of CAS# [processpointchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. acdlabs.com [acdlabs.com]

- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 13. azolifesciences.com [azolifesciences.com]

Spectroscopic Data for 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride, a key intermediate in medicinal chemistry, possesses a unique molecular architecture that makes it a valuable building block for the synthesis of novel therapeutic agents. Its structure, incorporating a sulfonyl chloride, an ethoxy group, and a chlorobenzamido moiety, allows for diverse chemical modifications, paving the way for the development of compounds with potential applications in various disease areas. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering insights into its structural confirmation and characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Understanding these spectroscopic signatures is paramount for researchers engaged in the synthesis and application of this versatile molecule.

Molecular Structure and Key Functional Groups

The foundational step in interpreting the spectroscopic data of any compound is a thorough understanding of its molecular structure. This compound (CAS No. 680617-88-3) has the molecular formula C₁₅H₁₃Cl₂NO₄S and a molecular weight of 374.24 g/mol .[1][2]

Diagram of the Molecular Structure:

Caption: Workflow for the spectroscopic characterization of the target compound.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Sample Preparation

As a solid compound, there are two primary methods for preparing the sample for IR analysis.

-

Potassium Bromide (KBr) Pellet:

-

Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Characteristic IR Absorption Bands

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Reference |

| ~3300 - 3400 | N-H Stretch | Amide (-CONH-) | [3] |

| ~3100 - 3000 | C-H Stretch | Aromatic | [4] |

| ~2980 - 2850 | C-H Stretch | Aliphatic (-CH₂, -CH₃) | [5] |

| ~1660 - 1680 | C=O Stretch (Amide I) | Amide (-CONH-) | [3] |

| ~1510 - 1560 | N-H Bend (Amide II) | Amide (-CONH-) | [3] |

| ~1370 - 1410 | Asymmetric S=O Stretch | Sulfonyl Chloride (-SO₂Cl) | [5][6] |

| ~1170 - 1200 | Symmetric S=O Stretch | Sulfonyl Chloride (-SO₂Cl) | [5][6] |

| ~1240 - 1260 | C-O Stretch | Aryl Ether | |

| ~1080 - 1150 | C-O Stretch | Alkyl Ether | |

| ~1090 | C-Cl Stretch | Aryl Chloride |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Ionization Method

The choice of ionization method is critical for obtaining a good mass spectrum.

-

Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules. It is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Electron Impact (EI): A hard ionization technique that can lead to extensive fragmentation, providing valuable structural information.

Predicted Mass Spectrum

-

Molecular Ion Peak: With a molecular weight of 374.24 g/mol , the mass spectrum should show a molecular ion peak (or a protonated molecular ion [M+H]⁺ at m/z 375.25 in ESI). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak and chlorine-containing fragments, with M+2 and M+4 peaks. [5]* Major Fragmentation Pathways:

-

Loss of Cl: A common fragmentation pathway for sulfonyl chlorides is the loss of a chlorine radical, leading to a fragment at [M-35]⁺.

-

Loss of SO₂: Elimination of sulfur dioxide (SO₂) is another characteristic fragmentation of sulfonyl compounds, resulting in a fragment at [M-64]⁺. [7] * Amide Bond Cleavage: Cleavage of the amide bond can lead to the formation of the 4-chlorobenzoyl cation (m/z 139) and the corresponding amine fragment. [8] * Ether Cleavage: Fragmentation of the ethoxy group can also occur.

-

Diagram of Key Functional Groups and Their Spectroscopic Signatures:

Caption: Correlation between functional groups and their expected spectroscopic signals.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and self-validating system for its structural confirmation. The predicted data, based on the well-established principles of spectroscopy and analysis of related compounds, offers a robust framework for researchers. The distinct signals in each spectroscopic technique, arising from the unique combination of functional groups, serve as a reliable fingerprint for this important synthetic intermediate. This guide provides the necessary foundational knowledge for scientists and drug development professionals to confidently identify and characterize this compound in their research endeavors.

References

- Current time information in IN. Google.

-

13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. (2018). ResearchGate. Retrieved from [Link]

-

Substituent Effects on the 1H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides. (1973). CSIRO Publishing. Retrieved from [Link]

-

IR, NMR and MS of a Sulfonyl Chloride compound. (2008). ACD/Labs. Retrieved from [Link]

-

FT–IR benzamide ( 1 ). (n.d.). ResearchGate. Retrieved from [Link]

-

The halogen effect on the 13C NMR chemical shift in substituted benzenes. (2019). Royal Society of Chemistry. Retrieved from [Link]

-

An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. (2022). ChemRxiv. Retrieved from [Link]

-

Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. (2016). ACS Publications. Retrieved from [Link]

-

Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. (2016). ACS Publications. Retrieved from [Link]

-

Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (2015). Indian Journal of Chemistry. Retrieved from [Link]

-

Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020). Spectroscopy Online. Retrieved from [Link]

-

Benzamide-simplified mass spectrum. (n.d.). ResearchGate. Retrieved from [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

N-Substituted benzamides: n.m.r. spectroscopic study on substituted effects. (1983). Sabinet African Journals. Retrieved from [Link]

-

FT-IR spectrum of P-Iodobenzene sulfonyl chloride. (n.d.). ResearchGate. Retrieved from [Link]

-

Summary of C13-NMR Interpretation. (n.d.). University of Puget Sound. Retrieved from [Link]

-

Sulfuryl chloride (SO₂Cl₂). (n.d.). VPL. Retrieved from [Link]

-

Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides. (2015). ResearchGate. Retrieved from [Link]

-

H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. (2014). ResearchGate. Retrieved from [Link]

-

Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). NIH. Retrieved from [Link]

-

Benzamide. (n.d.). NIST WebBook. Retrieved from [Link]

-

(+)-Camphor-10-sulfonyl chloride. (n.d.). NIST WebBook. Retrieved from [Link]

-

Mass spectral fragmentations of sulfonates. (n.d.). University of California, Irvine. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Mass Spectra of Some Sulfinate Esters and Sulfones. (1970). Canadian Journal of Chemistry. Retrieved from [Link]

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008). PubMed. Retrieved from [Link]

-

Alkane. (n.d.). Wikipedia. Retrieved from [Link]

-

Thionyl chloride. (n.d.). NIST WebBook. Retrieved from [Link]

-

IR Absorption Table. (n.d.). University of California, Los Angeles. Retrieved from [Link]

-

The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2021). MDPI. Retrieved from [Link]

-

Benzenesulfonyl chloride, 4-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. acdlabs.com [acdlabs.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

This guide provides a comprehensive overview of a plausible and robust synthetic pathway for 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride, a molecule of interest for researchers and professionals in drug development and chemical research. The proposed synthesis is designed to be efficient and scalable, prioritizing commercially available starting materials and well-established chemical transformations.

Introduction and Strategic Approach

This compound is a bespoke chemical entity featuring a sulfonyl chloride moiety, indicating its utility as a reactive intermediate for the synthesis of various sulfonamides and related derivatives.[1] The strategic design of its synthesis hinges on the sequential introduction of the key functional groups around a central 2-ethoxyaniline core.

The retrosynthetic analysis reveals a pathway that commences with the readily available and economically viable starting material, p-phenetidine. The synthesis will proceed through a series of key transformations including chlorosulfonation, nitration, reduction of the nitro group, acylation of the resulting amine, and a final conversion of a sulfonamide intermediate to the desired sulfonyl chloride. This multi-step approach allows for controlled functionalization and purification at each stage, ensuring the final product's high purity.

Proposed Synthetic Pathway

The overall synthetic scheme is depicted below, followed by a detailed, step-by-step experimental protocol for each transformation.

Sources

Mechanism of Action of 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride Derivatives

An In-depth Technical Guide to the

Abstract: The compound 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride represents a class of molecules with significant potential in drug discovery, characterized by a highly reactive sulfonyl chloride moiety and a substituted benzamide scaffold.[1] This guide delineates a postulated mechanism of action for this and related derivatives, drawing from established principles of medicinal chemistry and pharmacology associated with its constituent functional groups. We propose a primary mechanism centered on irreversible covalent inhibition of a biological target, with the potential for a range of pharmacological effects, including antimicrobial and anticancer activities. This document provides a foundational framework for researchers, offering both theoretical insights and practical experimental protocols to investigate and validate these hypotheses.

Introduction and Molecular Profile

This compound is an aromatic organic compound featuring three key functional domains that dictate its chemical reactivity and potential biological activity:

-

The Sulfonyl Chloride (-SO₂Cl) Group: This is a highly electrophilic and reactive functional group.[2][3] It serves as a potent "warhead," capable of reacting with nucleophilic residues in biological macromolecules.

-

The Substituted Benzamide Core: The core structure, consisting of a 4-chlorobenzamide linked to an ethoxybenzene ring, acts as a scaffold. This scaffold determines the molecule's three-dimensional shape, physicochemical properties (e.g., hydrophobicity, solubility), and recognition by specific biological targets. Benzamide derivatives are known to possess a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5]

-

The Post-Reaction Sulfonamide Moiety: Upon reaction with an amine, the sulfonyl chloride is converted into a stable sulfonamide. The sulfonamide group is a cornerstone of medicinal chemistry, most famously in the "sulfa" antibiotics, but also in diuretics, anticonvulsants, and COX-2 inhibitors.[][7][8]

Given the nascent state of research on this specific derivative, this guide will synthesize information from these well-understood chemical motifs to construct a robust, testable hypothesis regarding its mechanism of action.

Postulated Core Mechanism: Irreversible Covalent Inhibition

The central hypothesis for the mechanism of action is that this compound functions as an irreversible covalent inhibitor . The high reactivity of the sulfonyl chloride group is the cornerstone of this mechanism.[2][3][9]

The process can be conceptualized in two steps:

-

Initial Non-Covalent Binding: The benzamide scaffold directs the molecule to a specific binding site on a target protein. This interaction is driven by non-covalent forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.

-

Covalent Bond Formation: Once the molecule is correctly oriented within the binding pocket, the highly electrophilic sulfur atom of the sulfonyl chloride is positioned in close proximity to a nucleophilic amino acid residue (e.g., the epsilon-amino group of Lysine, the imidazole nitrogen of Histidine, or the thiol group of Cysteine). A nucleophilic attack ensues, displacing the chloride ion—an excellent leaving group—and forming a stable, covalent sulfonamide bond between the drug and the protein target.

This covalent modification is typically irreversible, leading to a permanent inactivation of the target protein. This mode of action can offer advantages in terms of potency and duration of effect.

Caption: Proposed two-step mechanism of irreversible covalent inhibition.

Potential Pharmacological Applications and Targets

The specific biological effect of the compound is determined by which protein it targets. Based on its structural features, we can propose several high-probability therapeutic areas.

Antimicrobial Activity

The formation of a sulfonamide is a hallmark of this molecule's reactivity. This strongly suggests a potential mechanism analogous to classic sulfonamide antibiotics.[][10][11]

-

Target: Dihydropteroate Synthase (DHPS).

-

Mechanism: In many bacteria, DHPS is a critical enzyme in the synthesis of folic acid, an essential nutrient.[][12] Sulfonamide drugs act as competitive inhibitors of DHPS because they are structural mimics of the enzyme's natural substrate, para-aminobenzoic acid (PABA).[8][12] After this compound covalently binds to a nucleophile within or near the DHPS active site, the resulting sulfonamide moiety could effectively and permanently block PABA from binding, thereby halting folic acid synthesis and inhibiting bacterial growth (bacteriostatic effect).[7][10]

Caption: Inhibition of the bacterial folic acid synthesis pathway.

Anticancer Activity

Benzamide derivatives are prevalent in oncology, with some acting as inhibitors of key signaling pathways.[4][13]

-

Potential Targets:

-

Kinases: Many kinases have critical cysteine residues in their active sites that are susceptible to covalent modification. The benzamide scaffold could target the ATP-binding pocket of a specific kinase implicated in cancer cell proliferation.

-

Histone Deacetylases (HDACs): Some HDAC inhibitors feature a benzamide cap. Covalent modification of the enzyme could lead to potent and sustained epigenetic modulation.

-

Hedgehog Signaling Pathway: Certain benzamide derivatives have been identified as potent antagonists of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway.[13] Irreversible inhibition of SMO could be a powerful anti-cancer strategy.

-

Experimental Protocols for Mechanism of Action Elucidation

To validate the proposed mechanisms, a structured, multi-faceted experimental approach is required.

Protocol 1: Target Identification via Chemical Proteomics

This protocol aims to identify the specific protein(s) that are covalently modified by the compound in a cellular context.

Methodology: Activity-Based Protein Profiling (ABPP)

-

Probe Synthesis: Synthesize an analog of the parent compound that incorporates a "reporter tag" (e.g., a clickable alkyne or azide group) distal to the sulfonyl chloride warhead.

-

Cellular Labeling:

-

Culture relevant cells (e.g., E. coli for antimicrobial studies, a cancer cell line like Daoy for oncology studies) to mid-log phase.

-

Treat the intact cells or cell lysate with the synthesized probe for a defined period (e.g., 1 hour).

-

Include a control group treated with a vehicle (e.g., DMSO).

-

-

Click Chemistry:

-

Lyse the cells (if treated intact).

-

Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to attach a fluorescent dye or biotin to the probe-labeled proteins.

-

-

Analysis:

-

In-gel Fluorescence: Separate proteins by SDS-PAGE and visualize labeled proteins using a fluorescence scanner. This will show specific bands corresponding to target proteins.

-

Affinity Purification & Mass Spectrometry: For biotin-tagged proteins, perform streptavidin affinity purification to enrich the targets. Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Validation: Confirm the identified targets using orthogonal methods, such as Western blotting or genetic knockdown (siRNA) to observe changes in compound efficacy.

Caption: Workflow for target identification using chemical proteomics.

Protocol 2: Enzyme Inhibition Assay

This protocol provides a general framework to quantify the inhibitory potency of the compound against a purified target enzyme identified in Protocol 1.

Methodology: Spectrophotometric or Fluorometric Assay

-

Reagents:

-

Purified target enzyme (e.g., recombinant DHPS).

-

Substrate (e.g., PABA for DHPS).

-

Cofactors (if required).

-

Assay buffer.

-

Test compound dissolved in DMSO (serial dilutions).

-

-

Procedure:

-

In a 96-well plate, add the enzyme to the assay buffer.

-

Add varying concentrations of the test compound. To test for time-dependent irreversible inhibition, pre-incubate the enzyme and inhibitor for different time points (e.g., 0, 15, 30, 60 minutes) before adding the substrate.

-

Initiate the reaction by adding the substrate.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

For irreversible inhibitors, calculate the inactivation rate constant (kᵢₙₐ꜀ₜ) and the inhibition constant (Kᵢ).

-

Protocol 3: Cell Viability Assay

This protocol assesses the cytotoxic or cytostatic effect of the compound on whole cells.

Methodology: MTT or Resazurin-based Assay

-

Cell Seeding: Seed bacterial or mammalian cells in a 96-well plate at a predetermined density and allow them to adhere or enter the logarithmic growth phase.

-

Compound Treatment: Add serial dilutions of the test compound to the wells. Include a positive control (known cytotoxic agent) and a negative control (vehicle).

-

Incubation: Incubate the plate for a specified duration (e.g., 24-72 hours for cancer cells, shorter for bacteria).

-

Viability Measurement:

-

Add MTT or resazurin reagent to each well.

-

Incubate for 1-4 hours. Viable cells will metabolize the dye, causing a color change.

-

-

Quantification: Measure the absorbance or fluorescence using a plate reader.

-

Data Analysis: Normalize the results to the vehicle control and plot cell viability against the log of the compound concentration to determine the EC₅₀ or GI₅₀ value.

Quantitative Data Summary

The following table presents hypothetical data that could be generated from the described protocols to characterize a lead compound from this derivative class.

| Parameter | Assay Type | Target/Cell Line | Hypothetical Value | Interpretation |

| IC₅₀ | Enzyme Inhibition | Recombinant E. coli DHPS | 50 nM | Potent inhibitor of the target enzyme. |

| kᵢₙₐ꜀ₜ/Kᵢ | Irreversible Kinetics | Recombinant E. coli DHPS | 1.5 x 10⁵ M⁻¹s⁻¹ | Efficient irreversible inactivation of the target. |

| MIC | Broth Microdilution | E. coli | 0.5 µg/mL | Potent antibacterial activity against Gram-negative bacteria. |

| GI₅₀ | Cell Viability | MDA-MB-231 (Breast Cancer) | 120 nM | Significant growth inhibitory effect on cancer cells. |

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The core mechanistic hypothesis of target-directed, irreversible covalent inhibition is scientifically sound and supported by the well-documented reactivity of its constituent functional groups. The primary challenge and opportunity lie in identifying the specific biological targets that this scaffold preferentially modifies. The experimental workflows detailed in this guide provide a clear and robust pathway for elucidating this mechanism of action, quantifying biological activity, and ultimately unlocking the therapeutic potential of this chemical class.

References

-

BOC Sciences. Sulfonamide Antibiotics: Definition, Mechanism and Research.

-

Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples.

-

Study.com. Sulfonamide: Mechanism of Action & Uses - Video.

-

Study.com. Sulfonamide: Mechanism of Action & Uses - Lesson.

-

Pharmacy 180. Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses | Pharmacology.

-

PubMed. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists.

-

CymitQuimica. CAS 98-09-9: Benzenesulfonyl chloride.

-

MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.

-

Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

-

Dakenchem. The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis.

-

MDPI. Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.

-

ACS Publications. Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors.

-

Scilit. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.

-

ChemRxiv. Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides.

-

Shaalaa.com. What is the Action of Benzene Sulphonyl Chloride on Primary, Secondary and Tertiary Amines?.

-

DC Fine Chemicals. Benzenesulfonyl Chloride: Properties, Applications, and Synthesis.

-

Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides.

-

Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

-

ChemSrc. This compound Supplier & Distributor.

-

BenchChem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.

-

Wikipedia. Sulfonamide (medicine).

-

Sigma-Aldrich. This compound.

Sources

- 1. This compound Supplier & Distributor of CAS# [processpointchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. nanobioletters.com [nanobioletters.com]

- 7. my.clevelandclinic.org [my.clevelandclinic.org]

- 8. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 9. Benzenesulfonyl Chloride: Properties, Applications, and Synthesis | Jiaxing Jinli Chemical Co., Ltd. [jiaxingjinli.amebaownd.com]

- 10. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]

- 11. Sulfonamide: Mechanism of Action & Uses - Lesson | Study.com [study.com]

- 12. pharmacy180.com [pharmacy180.com]

- 13. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of novel sulfonamide compounds derived from this precursor

A-Z Technical Guide to the Biological Activity of Novel Sulfonamide Compounds

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Part 1: The Sulfonamide Scaffold: A Privileged Core in Modern Medicinal Chemistry

The sulfonamide functional group (-S(=O)₂-NR₂R₃) is a cornerstone of drug discovery, demonstrating a remarkable range of biological activities.[1][2] Historically recognized for the revolutionary impact of antibacterial sulfa drugs, the scaffold's utility has expanded dramatically. Today, sulfonamide-containing molecules are clinically employed as diuretics, anticonvulsants, anti-inflammatory agents, and even anticancer therapies.[1][3] This versatility stems from the group's unique physicochemical properties: it is a stable, non-hydrolyzable moiety that can act as a hydrogen bond donor and acceptor, allowing it to form critical interactions within the active sites of diverse protein targets.

The core principle behind developing novel sulfonamide drugs lies in modifying the substituents on the sulfonamide nitrogen (N1) and, if applicable, the aromatic ring to which the sulfur is attached.[4][5] These modifications fine-tune the molecule's steric and electronic properties, dictating its target specificity, potency, and pharmacokinetic profile. This guide provides a framework for the strategic design, synthesis, and biological evaluation of novel sulfonamide derivatives from a given amine precursor, a common and effective starting point for generating chemical diversity.[6][7][8]

Part 2: Strategic Design & Synthesis of Novel Derivatives from an Amine Precursor

The journey from a precursor amine to a biologically active sulfonamide is a process of rational design rooted in the principles of Structure-Activity Relationships (SAR). The choices made during synthesis directly influence the therapeutic potential of the final compounds.

Causality in Experimental Design: Why Start with an Amine?

Primary and secondary amines are ideal precursors for sulfonamide synthesis. The reaction of an amine with a sulfonyl chloride is a robust and well-established method for forming the sulfonamide bond.[6][9] This approach offers several advantages:

-

Availability: A vast library of commercial and custom primary/secondary amines and sulfonyl chlorides is available, allowing for extensive diversification.

-

Efficiency: The reaction is often high-yielding and can be performed under relatively mild conditions.[6]

-

Predictability: SAR for the sulfonamide class is well-documented, providing a strong basis for rational design. For antibacterial sulfonamides, a free para-amino group on the benzene ring is often essential for activity, mimicking the natural substrate p-aminobenzoic acid (PABA).[4] Substitutions on the sulfonamide nitrogen (N1), particularly with heterocyclic rings, can enhance potency and improve pharmacokinetic properties.

General Synthesis Workflow

The synthesis of a novel sulfonamide library from a precursor amine typically follows a logical and efficient workflow. This process ensures that the synthesized compounds are pure, well-characterized, and ready for biological screening.

Caption: General workflow from precursor amine to a verified sulfonamide compound.

Detailed Synthesis Protocol: A Self-Validating System

This protocol describes a general method for synthesizing a sulfonamide derivative from a primary amine and an arylsulfonyl chloride.

Objective: To synthesize N-substituted arylsulfonamide.

Materials:

-

Primary amine (1.0 eq)

-

Arylsulfonyl chloride (1.1 eq)

-

Pyridine (solvent and base)

-

Hydrochloric acid (HCl), 5% aqueous solution

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 eq) in pyridine under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Add the arylsulfonyl chloride (1.1 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5°C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitoring (Self-Validation): Monitor the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the amine starting material indicates completion. A co-spotted lane (starting material + reaction mixture) is essential for accurate comparison.

-

Work-up: Once complete, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 5% HCl solution (to remove pyridine), deionized water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: Confirm the structure of the pure product using ¹H NMR, ¹³C NMR, and ESI-Mass Spectrometry.[7][8]

Part 3: A Multi-Pronged Approach to Biological Activity Screening

Once a library of novel sulfonamides is synthesized, a systematic screening cascade is required to identify and characterize their biological activities. Sulfonamides are known to target a wide array of biological processes.[2][9] This section details protocols for three common and high-impact areas: antimicrobial, anticancer, and anti-inflammatory activity.

A. Antimicrobial Activity: Targeting Bacterial Folate Synthesis

Mechanistic Grounding: Many antibacterial sulfonamides function as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folic acid synthesis.[10][11][12] By mimicking the natural substrate, p-aminobenzoic acid (PABA), these drugs halt the production of folate, which is essential for synthesizing the nucleic acids required for DNA replication and cell division.[10] This mechanism confers selective toxicity because mammalian cells acquire folate from their diet and do not possess the DHPS enzyme.[10][12]

Caption: Workflow for the MTT cytotoxicity assay.

C. Anti-inflammatory Activity: Inhibition of Inflammatory Mediators

Mechanistic Grounding: Certain sulfonamides, like celecoxib, act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation by producing prostaglandins. [5]Another key pathway in inflammation involves lipoxygenase (LOX) enzymes. [13]Assessing a compound's ability to inhibit protein denaturation is a well-established in vitro method for screening anti-inflammatory activity, as denaturation of tissue proteins is a hallmark of inflammation. [14] Experimental Protocol: Inhibition of Albumin Denaturation Assay

Objective: To screen novel sulfonamides for in vitro anti-inflammatory activity by measuring the inhibition of heat-induced bovine serum albumin (BSA) denaturation. [14] Materials:

-

Bovine Serum Albumin (BSA), 1% solution

-

Phosphate Buffered Saline (PBS), pH 6.4

-

Novel sulfonamide compounds, dissolved in DMSO

-

Positive Control: Aspirin or Diclofenac Sodium

-

Spectrophotometer

Procedure:

-

Prepare Reaction Mixtures: For each test, prepare a reaction mixture containing 0.2 mL of BSA solution, 2.8 mL of PBS, and 0.1 mL of the test compound at various concentrations (e.g., 10-500 µg/mL).

-

Controls (Self-Validation):

-

Positive Control: Reaction mixture with a standard drug (Aspirin).

-

Negative Control: Reaction mixture with the drug vehicle (DMSO) instead of the test compound.

-

-

Incubation: Incubate all samples at 37°C for 20 minutes.

-

Induce Denaturation: Induce denaturation by heating the samples at 70°C in a water bath for 10 minutes.

-

Cooling: Cool the samples to room temperature.

-

Measure Turbidity: Measure the turbidity (an indicator of denaturation) by reading the absorbance at 660 nm.

-

Data Analysis: Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Data Presentation:

| Compound | Concentration (µg/mL) | % Inhibition of Denaturation | IC₅₀ (µg/mL) |

| Sulfonamide-004 | 100 | 45.2 | \multirow{2}{}{98.5} |

| 200 | 68.7 | ||

| Aspirin | 100 | 75.8 | \multirow{2}{}{65.1} |

| 200 | 91.3 |

Part 4: Interpreting Results and Advancing Lead Compounds

The data generated from this screening cascade provides the foundation for advancing promising compounds. Key considerations include:

-

Potency: Low MIC or IC₅₀ values indicate high potency.

-

Selectivity: A compound may be highly active against one target (e.g., a specific bacterial strain or cancer cell line) but not others. This can be advantageous for developing targeted therapies.

-

Structure-Activity Relationship (SAR): By comparing the activity of structurally related compounds, researchers can deduce which chemical modifications enhance or diminish biological activity. [4][15]For example, adding an electron-withdrawing group to the aryl ring may significantly increase antibacterial potency. Promising "hit" compounds should be subjected to further studies, including mechanism of action elucidation, secondary screening assays, and preliminary ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess their drug-like properties.

References

-

Dihydropteroate synthase inhibitor. Wikipedia. [Link]

-

Structural Activity Relationship (SAR) of Sulfonamides. YouTube. [Link]

-

Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. National Institutes of Health. [Link]

-

Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Bentham Science. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

-

Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Graphy Publications. [Link]

-

SAR OF SULPHONAMIDES.pptx. Slideshare. [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. [Link]

-

Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. Taylor & Francis Online. [Link]

-

What are DHPS inhibitors and how do they work?. Patsnap. [Link]

-

Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]

-

(PDF) Biological activities of sulfonamides. ResearchGate. [Link]

-

Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. Adichunchanagiri University. [Link]

-

Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Ingenta Connect. [Link]

-

Carbonic anhydrase inhibitors: sulfonamides as antitumor agents?. PubMed. [Link]

-

Evaluation of novel compounds as anti-bacterial or anti-virulence agents. National Institutes of Health. [Link]

-

Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. CRC Press. [Link]

-

Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. National Institutes of Health. [Link]

-

Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors (2020). IBBR Publications. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. [Link]

-

Synthesis, characterization, and antibacterial activities of novel sulfonamides derived through condensation of amino group containing drugs, amino acids, and their analogs. PubMed. [Link]

-

Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme. [Link]

-

biological-activities-of-sulfonamides.pdf. Indian Journal of Pharmaceutical Sciences. [Link]

-

Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. [Link]

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

-

Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. National Institutes of Health. [Link]

-

Dihydropteroate Synthase (Sulfonamides) and Dihydrofolate Reductase Inhibitors. ResearchGate. [Link]

-

Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor. [Link]

-

Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link]

-

Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. National Institutes of Health. [Link]

-

Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. [Link]

-

Anti-inflammatory activity of the synthesized compounds.. ResearchGate. [Link]

-

Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. National Center for Biotechnology Information. [Link]

-

Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. American Chemical Society. [Link]

-

Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. MDPI. [Link]

-

Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI. [Link]

-

Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. National Institutes of Health. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. m.youtube.com [m.youtube.com]

- 5. openaccesspub.org [openaccesspub.org]

- 6. cbijournal.com [cbijournal.com]

- 7. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization, and antibacterial activities of novel sulfonamides derived through condensation of amino group containing drugs, amino acids, and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 11. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 13. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride, a versatile chemical intermediate with significant potential in pharmaceutical and agrochemical research. While the specific historical discovery of this compound is not prominently documented in publicly available literature, its structural motifs, a substituted benzamide and an aromatic sulfonyl chloride, are well-established pharmacophores. This guide will delve into its chemical properties, a proposed synthetic pathway based on established organic chemistry principles, and its current and potential applications in drug discovery and complex molecule synthesis. The document is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents and other bioactive molecules.

Introduction: The Significance of a Versatile Intermediate